molecular formula C19H28N4O3 B4333993 Nalpha-[6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoyl]phenylalaninamide

Nalpha-[6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoyl]phenylalaninamide

Cat. No.: B4333993
M. Wt: 360.5 g/mol
InChI Key: KDYSUUGESHCDGX-UHFFFAOYSA-N
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Description

Nalpha-[6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoyl]phenylalaninamide is a complex organic compound that features a unique structure combining an imidazolidinone ring, a hexanoic acid chain, and a phenylalaninamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha-[6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoyl]phenylalaninamide typically involves multiple steps, starting with the preparation of the imidazolidinone ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The hexanoic acid chain is then introduced via esterification or amidation reactions. Finally, the phenylalaninamide moiety is attached through peptide coupling reactions, often using reagents such as carbodiimides or other coupling agents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Nalpha-[6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoyl]phenylalaninamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohol derivatives. Substitution reactions can lead to a variety of substituted phenylalaninamide derivatives .

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition or receptor binding.

    Medicine: Due to its potential biological activity, it may be investigated as a lead compound for drug development, particularly for conditions where modulation of specific biological pathways is desired.

    Industry: It can be used in the development of new materials or as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of Nalpha-[6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoyl]phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidinone ring and phenylalaninamide moiety can form hydrogen bonds or hydrophobic interactions with these targets, modulating their activity. This can lead to changes in cellular signaling pathways or metabolic processes, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazolidinone derivatives, hexanoic acid derivatives, and phenylalaninamide derivatives. Examples include:

Uniqueness

What sets Nalpha-[6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoyl]phenylalaninamide apart is its unique combination of these three structural motifs, which allows it to interact with a broader range of biological targets and undergo diverse chemical transformations. This makes it a versatile compound for research and development in multiple fields .

Properties

IUPAC Name

N-(1-amino-1-oxo-3-phenylpropan-2-yl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O3/c1-13-15(23-19(26)21-13)10-6-3-7-11-17(24)22-16(18(20)25)12-14-8-4-2-5-9-14/h2,4-5,8-9,13,15-16H,3,6-7,10-12H2,1H3,(H2,20,25)(H,22,24)(H2,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYSUUGESHCDGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)NC(CC2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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